Positional Label Specificity: Methylene‑Carbon Tracking vs. Methyl‑Carbon Detection
The 13C label in N-(4‑Ethoxy‑2‑13C‑phenyl)acetamide resides on the ethoxy methylene carbon (–O–13CH2–CH3), whereas the closest positional analog, Phenacetin‑ethoxy‑1‑13C (CAS 72156‑72‑0), carries the label on the terminal methyl carbon (–O–CH2–13CH3) [REFS‑1][REFS‑2]. In a controlled clinical comparison, [1‑13C]ethoxy‑phenacetin yielded superior 13CO2 exhalation profiles for infrared‑based breath tests, demonstrating that the label position directly determines the detectable metabolic fragment [REFS‑3]. The 2‑13C isotopologue therefore offers a complementary tool when the experimental objective is to follow the methylene moiety through O‑deethylation rather than to detect terminal oxidation.
| Evidence Dimension | Position of 13C enrichment and detectable metabolic fragment |
|---|---|
| Target Compound Data | 13C at ethoxy‑C2 (methylene); metabolic fragment tracked: methylene carbon in O‑deethylation |
| Comparator Or Baseline | Phenacetin‑ethoxy‑1‑13C (CAS 72156‑72‑0): 13C at ethoxy‑C1 (methyl); optimal for 13CO2 breath test detection |
| Quantified Difference | Label position shifts the primary observable metabolic species from 13CO2 (C1) to methylene‑containing metabolites (C2) |
| Conditions | In vivo clinical breath test and urine 13C‑NMR spectroscopy in healthy subjects vs. liver disease patients [REFS‑3] |
Why This Matters
For researchers designing metabolic tracing experiments, selecting the 2‑13C isotopologue enables direct observation of the O‑deethylated methylene carbon, a readout inaccessible with the 1‑13C isotopologue.
- [1] Kajiwara M, et al. Studies on 13C-phenacetin metabolism. II. Chem Pharm Bull (Tokyo). 1996;44(6):1258–1260. doi:10.1248/cpb.44.1258. View Source
